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Compound of Interest

Compound Name: N-benzyloctadecanamide

Cat. No.: B1649356 Get Quote

An In-depth Technical Guide on the Fatty Acid Amide (FAA), N-Benzyloctadecanamide, for

Researchers, Scientists, and Drug Development Professionals.

Introduction
N-benzyloctadecanamide, also known as N-benzylstearamide, is a naturally occurring fatty

acid amide (FAA) found in the plant Lepidium meyenii (Maca).[1][2] As a member of the

macamide family of N-benzylated alkamides, this lipophilic molecule has garnered interest

within the scientific community for its potential biological activities. This technical guide

provides a comprehensive overview of N-benzyloctadecanamide, focusing on its role as an

FAA, its known biological interactions, and detailed experimental protocols for its study.

Chemical and Physical Properties
N-benzyloctadecanamide is characterized by a long, saturated 18-carbon acyl chain (stearoyl

group) attached to a benzylamine via an amide linkage. Its chemical and physical properties

are summarized in the table below.
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Property Value Source

IUPAC Name N-benzyloctadecanamide PubChem

Synonyms N-benzylstearamide PubChem

Molecular Formula C25H43NO PubChem

Molecular Weight 373.6 g/mol PubChem

CAS Number 5327-45-7 PubChem

Appearance White solid (powder) TargetMol

Solubility Slightly soluble in DMSO TargetMol

LIPID MAPS Classification

Fatty Acyls [FA] -> Fatty

amides [FA08] -> N-acyl

amines [FA0802]

PubChem

Biological Activity and Signaling Pathways
The biological activity of N-benzyloctadecanamide is primarily understood within the broader

context of the endocannabinoid system (ECS). Fatty acid amides are a class of signaling lipids

that includes the endogenous cannabinoid anandamide (AEA). The primary enzyme

responsible for the degradation of AEA and other FAAs is Fatty Acid Amide Hydrolase (FAAH).

[3] Inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can then

modulate cannabinoid receptors (CB1 and CB2) and other cellular targets, resulting in various

physiological effects, including analgesia, anti-inflammatory, and anxiolytic responses.[3]

N-benzyloctadecanamide has been investigated for its potential to inhibit FAAH. While it is not

the most potent macamide in this regard, it does exhibit inhibitory activity.

Fatty Acid Amide Hydrolase (FAAH) Inhibition
Studies have shown that N-benzyloctadecanamide can inhibit FAAH in a concentration-

dependent manner. Research on four different macamides revealed that N-
benzyloctadecanamide (referred to as N-benzylstearamide) had the lowest inhibitory activity

among the tested compounds, which also included unsaturated derivatives. The inhibition by N-

benzylstearamide was found to be time-dependent, suggesting a likely irreversible mechanism
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of action. The tested concentrations for these macamides were between 1 and 100 μM. While

a specific IC50 value for N-benzyloctadecanamide is not available in the cited literature, more

potent unsaturated macamides have demonstrated IC50 values in the range of 10-17 μM for

FAAH inhibition.
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Caption: N-benzyloctadecanamide's potential mechanism of action via FAAH inhibition.

Cannabinoid Receptor Interaction
The interaction of N-benzyloctadecanamide with cannabinoid receptors (CB1 and CB2) has

not been extensively quantified. As an FAAH inhibitor, its primary effect on the

endocannabinoid system is likely indirect, by increasing the levels of endogenous ligands like

anandamide that do bind to these receptors.[3] However, direct binding to cannabinoid

receptors cannot be entirely ruled out without specific binding affinity data (Ki values).
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Caption: Potential interaction of N-benzyloctadecanamide with cannabinoid receptors.

Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and

biological evaluation of N-benzyloctadecanamide.

Synthesis of N-benzyloctadecanamide
A solvent-free direct amidation method can be employed for the synthesis of N-
benzyloctadecanamide.

Materials:

Stearic acid

Benzylamine

Open-topped reaction tube

Oil bath
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Spatula

Cotton

Procedure:

In an open-topped reaction tube, combine equimolar amounts of stearic acid and

benzylamine.

Heat the reaction mixture in an oil bath at 140°C for 24 hours under solvent-free and

catalyst-free conditions.

During the reaction, water vapor will condense on the walls of the tube. Periodically remove

the condensed water using a spatula with a small piece of cotton attached to help drive the

equilibrium towards amide formation.

After 24 hours, cool the reaction mixture to room temperature. The resulting product is N-
benzyloctadecanamide.

Purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Stearic Acid +
Benzylamine

Heat at 140°C, 24h
(Solvent-free) Recrystallization N-benzyloctadecanamide

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-benzyloctadecanamide.

FAAH Inhibition Assay
A fluorometric assay can be used to determine the inhibitory activity of N-
benzyloctadecanamide on FAAH.

Materials:

Human recombinant FAAH enzyme
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FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

FAAH Substrate (e.g., AMC-arachidonoyl amide)

N-benzyloctadecanamide (test compound)

Positive control (e.g., JZL195)

96-well microplate (black)

Fluorescence plate reader

Procedure:

Compound Preparation: Prepare a stock solution of N-benzyloctadecanamide and the

positive control in DMSO. Perform serial dilutions to obtain a range of concentrations for

IC50 determination.

Enzyme Preparation: Dilute the human recombinant FAAH enzyme to the desired

concentration in FAAH Assay Buffer.

Assay Reaction: a. In the wells of the 96-well microplate, add the test compound at various

concentrations. b. Add the diluted FAAH enzyme solution to each well. c. Incubate the plate

at 37°C for a pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the

enzyme. d. Initiate the enzymatic reaction by adding the FAAH substrate to each well.

Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission

wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over

time using a fluorescence plate reader.

Data Analysis: Calculate the rate of substrate hydrolysis for each concentration of the test

compound. Determine the percent inhibition relative to the vehicle control and plot the results

to calculate the IC50 value.

Cannabinoid Receptor Binding Assay
A radioligand binding assay is a standard method to determine the binding affinity of a

compound to cannabinoid receptors.
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Materials:

Cell membranes expressing human CB1 or CB2 receptors

Radioligand (e.g., [3H]CP55,940)

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

N-benzyloctadecanamide (test compound)

Non-specific binding control (e.g., unlabeled WIN55,212-2)

Glass fiber filters

Filtration apparatus

Scintillation counter and cocktail

Procedure:

Reaction Setup: In reaction tubes, combine the cell membranes, radioligand at a fixed

concentration (typically near its Kd), and varying concentrations of N-
benzyloctadecanamide. Include tubes for total binding (radioligand and membranes only)

and non-specific binding (radioligand, membranes, and a high concentration of unlabeled

ligand).

Incubation: Incubate the reaction tubes at 30°C for a sufficient time to reach equilibrium (e.g.,

60-90 minutes).

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a

filtration apparatus. This separates the receptor-bound radioligand from the unbound

radioligand.

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining

unbound radioligand.

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the specific binding as a function of the concentration of N-
benzyloctadecanamide to determine the IC50, which can then be converted to the

inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion
N-benzyloctadecanamide is a fatty acid amide with the potential to modulate the

endocannabinoid system, primarily through the inhibition of FAAH. While its potency appears to

be lower than that of its unsaturated counterparts, its presence in a widely consumed natural

product, Maca, warrants further investigation into its specific pharmacological effects. The

experimental protocols provided in this guide offer a framework for researchers to further

elucidate the synthesis, biological activity, and therapeutic potential of this intriguing molecule.

Further studies are required to determine its precise quantitative interactions with key

components of the endocannabinoid system and to explore its potential in areas such as

neuroprotection and oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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